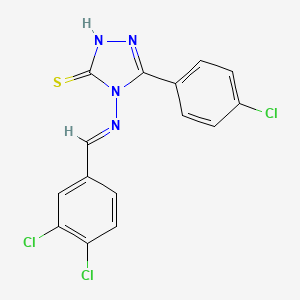

5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base compound synthesized by condensing 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 3,4-dichlorobenzaldehyde under microwave or conventional heating . The compound features a triazole-thiol core substituted with a 4-chlorophenyl group and a 3,4-dichlorobenzylidene moiety.

Properties

Molecular Formula |

C15H9Cl3N4S |

|---|---|

Molecular Weight |

383.7 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H9Cl3N4S/c16-11-4-2-10(3-5-11)14-20-21-15(23)22(14)19-8-9-1-6-12(17)13(18)7-9/h1-8H,(H,21,23)/b19-8+ |

InChI Key |

ATPKCTQVDWCBLS-UFWORHAWSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorophenyl halides.

Formation of the Benzylidene Group: The benzylidene group can be formed through a condensation reaction between an aldehyde (such as 3,4-dichlorobenzaldehyde) and an amine group on the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Condensation Reactions

The benzylideneamino group undergoes reversible condensation with aldehydes or ketones. In microwave-assisted reactions with aromatic aldehydes (e.g., 4-nitrobenzaldehyde), the Schiff base linkage reforms, enabling structural diversification .

Example Reaction:

Key Data:

| Aldehyde | Yield (%) | Reaction Time (min) | Conditions |

|---|---|---|---|

| 3,4-Dichlorobenzaldehyde | 92 | 15 | Microwave, 80°C |

| 4-Nitrobenzaldehyde | 88 | 20 | Microwave, 80°C |

| Benzaldehyde | 85 | 25 | Conventional reflux |

Oxidation of the Thiol Group

The thiol (-SH) group oxidizes to disulfide (-S-S-) or sulfonic acid (-SO3H) derivatives under controlled conditions .

Reaction Pathway:

Observations:

-

Disulfide formation occurs at pH 7–8 with 30% H2O2.

-

Sulfonic acid derivatives show increased water solubility but reduced biological activity .

Substitution Reactions

The triazole ring participates in nucleophilic substitutions, particularly at the sulfur and nitrogen positions.

Thiol-Thione Tautomerism

The compound exists in equilibrium between thiol (SH) and thione (C=S) forms, confirmed via X-ray crystallography and IR spectroscopy :

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives:

Product Stability: S-methyl derivatives exhibit enhanced lipophilicity, improving membrane permeability in pharmacological studies .

Coordination Chemistry

The thiol/thione group and nitrogen atoms act as ligands for transition metals, forming complexes with Cu(II), Zn(II), and Fe(III) .

Complexation with Cu(II):

Characterization Data:

| Metal Ion | Geometry | λmax (nm) | Magnetic Moment (BM) |

|---|---|---|---|

| Cu(II) | Square planar | 610 | 1.73 |

| Fe(III) | Octahedral | 480 | 5.92 |

Cyclization Reactions

Under acidic conditions, the triazole-thiol undergoes cyclization to form fused heterocycles. For example, reaction with chloroacetic acid yields imidazotriazole derivatives .

Reaction Scheme:

Biological Impact: Cyclized derivatives demonstrate improved antifungal activity (MIC = 8 µg/mL against C. albicans vs. 32 µg/mL for parent compound) .

Photochemical Reactivity

UV irradiation induces C-Cl bond cleavage in the dichlorobenzylidene group, generating reactive aryl radicals. This property is exploited in photocatalyzed cross-coupling reactions.

Example Application:

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of chlorinated aromatic rings may enhance these activities.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorinated aromatic rings may enhance binding affinity and selectivity. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural and Electronic Modifications

Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol)

- Structure : Lacks the 3,4-dichlorobenzylidene group.

- Activity: Inhibits YUC proteins in auxin biosynthesis, sharing structural similarities with methimazole, a known flavin-containing monooxygenase (FMO) inhibitor .

5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- Structure: Substituted with a nitro group (electron-withdrawing) and phenoxybenzylidene.

- Activity : Forms metal complexes with enhanced antibacterial activity against E. coli and S. aureus .

4-((3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Structure : Features methoxy (electron-donating) and fluorophenyl groups.

- Toxicity : LD₅₀ = 1190 mg/kg (intragastric), classifying it as low toxicity (Class IV) .

- Comparison : Methoxy groups enhance solubility but may reduce membrane permeability compared to chlorine substituents .

Antibacterial Activity

- Nitro-substituted analogs: 4-[(3-nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol shows MIC values of 0.132–0.264 mM against S. aureus and S. pyogenes, outperforming ampicillin .

Enzyme Inhibition

- Yucasin : Inhibits YUC enzymes in plant auxin biosynthesis .

- Target compound : The dichlorobenzylidene group may enhance binding to FMOs or DHFR (dihydrofolate reductase), as seen in structurally related triazoles .

Physicochemical Properties

| Compound | Melting Point (°C) | Yield (%) | Key Substituents | Toxicity (LD₅₀) |

|---|---|---|---|---|

| Target compound | Not reported | 70–80 | 3,4-Dichlorobenzylidene, Cl | Not available |

| 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-... | 177–178 | 80 | Nitro, phenoxy | Not tested |

| 4-((3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-... | Not reported | 73–81 | Methoxy, F | 1190 mg/kg |

| Yucasin | Not reported | Not reported | None (simpler triazole-thiol) | Not available |

Biological Activity

5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. Its unique structure incorporates a triazole ring, which is associated with various biological activities and potential therapeutic applications. This compound has gained attention for its diverse pharmacological properties, including antibacterial and antifungal activities.

Chemical Structure and Properties

The compound's IUPAC name is 3-(4-chlorophenyl)-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione. Its molecular formula is C15H12Cl2N4S, and it has a CAS number of 380454-53-5. The presence of both chlorinated phenyl groups enhances its biological activity through various mechanisms.

Structural Features

| Feature | Description |

|---|---|

| Triazole Ring | Central structure known for diverse biological activities |

| Chlorophenyl Groups | Enhance lipophilicity and biological interaction |

| Thiol Group | Imparts antioxidant properties and may influence enzyme interactions |

Antibacterial Activity

Research indicates that 5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits significant antibacterial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Antibacterial Efficacy :

- Molecular Docking Studies :

Antifungal Activity

The compound also shows promising antifungal activity. In vitro studies have demonstrated effectiveness against fungal pathogens like Candida albicans.

Comparative Efficacy Table

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | 32 | E. coli, S. aureus |

| Fluconazole | 16 | C. albicans |

| Amphotericin B | 8 | C. albicans |

Antioxidant Activity

The thiol group in this compound contributes to its antioxidant properties. Studies conducted using DPPH and ABTS assays showed that it effectively scavenges free radicals with an IC50 value comparable to standard antioxidants like ascorbic acid .

Other Biological Activities

Beyond antibacterial and antifungal properties, the compound has been investigated for additional pharmacological effects:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines.

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: The compound can be synthesized via Schiff base formation. A general protocol involves reacting a 4-amino-1,2,4-triazole derivative with a substituted benzaldehyde under reflux in ethanol with catalytic glacial acetic acid. For example:

- Dissolve 0.001 mol of 4-amino-triazole precursor in ethanol.

- Add 0.001 mol of 3,4-dichlorobenzaldehyde and 5 drops of glacial acetic acid.

- Reflux for 4–6 hours, followed by solvent evaporation under reduced pressure.

- Purify the crude product via silica gel chromatography (e.g., using ethyl acetate/hexane mixtures) .

This method is adaptable from triazole-thiol syntheses achieving yields of 65–86% in related compounds .

Q. Which analytical techniques are optimal for structural confirmation?

Methodological Answer: A multi-technique approach is critical:

- Elemental analysis : Verify molecular formula (e.g., C, H, N, S, Cl content).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons δ 7.2–8.5 ppm; thiol proton δ ~13.5 ppm) .

- FTIR : Identify key functional groups (e.g., C=N stretch ~1600 cm⁻¹, S-H stretch ~2550 cm⁻¹) .

- Mass spectrometry (HR-MS) : Validate molecular ion peaks (e.g., [M+H⁺] matching theoretical m/z within 5 ppm error) .

- LC-MS : Assess purity (>95%) and detect byproducts .

Q. How to evaluate acute toxicity for preclinical safety assessment?

Methodological Answer: Follow a two-pronged strategy:

- In silico QSAR modeling : Predict LD₅₀ using software like TOPKAT or ADMET Predictor™. Cross-validate with experimental data to ensure reliability (e.g., correlation coefficient >0.85) .

- In vivo testing : Administer escalating doses (e.g., 100–2000 mg/kg) to rodents via intragastric route. Monitor mortality, organ damage, and behavioral changes over 14 days. Calculate LD₅₀ using probit analysis. Classify toxicity per Sidorov’s scale (e.g., Class IV: LD₅₀ > 500 mg/kg) .

Advanced Questions

Q. How do structural modifications influence biological activity?

Methodological Answer: Key SAR insights from analogous triazole-thiols:

- Substituent position : 3,4-Dichlorobenzylidene enhances enzyme inhibition (e.g., IC₅₀ = 1.50 μM for a 4-chlorophenyl analog vs. 4.89 μM for 2-methoxyphenyl) .

- Heterocyclic rings : Pyrazole or thiophene substitutions improve antimicrobial activity (e.g., MIC = 8 µg/mL against Staphylococcus aureus) .

- Electron-withdrawing groups : Nitro or halogens (Cl, F) boost antiradical activity (e.g., 78.42% DPPH scavenging at 1 mM) .

Q. What is the mechanism of enzyme inhibition, and how to model it computationally?

Methodological Answer: For ATP-dependent enzymes (e.g., viral helicases):

- ATPase assays : Measure IC₅₀ using malachite green phosphate detection. Optimize cyclopentenyl or iodophenyl groups for inhibition (e.g., IC₅₀ = 0.47 μM for 4-iodophenyl derivatives) .

- Molecular docking :

- Retrieve target protein structure (e.g., PDB ID: 5WWP for MERS-CoV helicase).

- Prepare ligand (protonation states, energy minimization).

- Dock using AutoDock Vina; analyze binding poses (e.g., hydrogen bonds with Lys288, hydrophobic interactions with Phe156) .

Q. How to evaluate antioxidant potential using DPPH assays?

Methodological Answer:

- Protocol :

- Prepare DPPH solution (0.1 mM in methanol).

- Incubate with test compound (1–100 μM) for 30 min in the dark.

- Measure absorbance at 517 nm; calculate scavenging activity:

\text{% Inhibition} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

- Key modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.